Product packaging for Allopregna-5,16-diene-20-one(Cat. No.:)

Allopregna-5,16-diene-20-one

Cat. No.: B1253292
M. Wt: 314.5 g/mol
InChI Key: YLFRRPUBVUAHSR-SRJGTTDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allopregna-5,16-diene-20-one is a synthetic steroid derivative of interest in biochemical and pharmacological research. As a potential intermediate in steroid synthesis pathways, it provides a valuable tool for scientists studying enzyme kinetics, steroid metabolism, and receptor interactions. Its distinct unsaturated structure compared to endogenous steroids like progesterone makes it a unique probe for investigating structure-activity relationships (SAR) of steroid hormones and their analogs. Researchers can utilize this compound to explore its specific mechanisms of action, which may include modulation of enzymatic activity such as 5α-reductase or binding affinity to nuclear and membrane steroid receptors . This high-purity compound is intended for non-clinical, non-diagnostic research applications, including but not limited to in vitro assays and as a reference standard in analytical chemistry. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B1253292 Allopregna-5,16-diene-20-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16-,18-,19-,20-,21+/m0/s1

InChI Key

YLFRRPUBVUAHSR-SRJGTTDWSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

3-hydroxy-5,16-pregnadien-20-one
80-574 compound

Origin of Product

United States

Synthetic Methodologies for Allopregna 5,16 Diene 20 One

Retrosynthetic Analysis of the Dienone Framework

A retrosynthetic analysis of Allopregna-5,16-diene-20-one identifies the two carbon-carbon double bonds as the primary sites for disconnection. The target molecule can be simplified by conceptually removing these olefinic bonds, leading back to a key intermediate: Allopregnane-20-one . The "Allopregnane" prefix denotes a specific stereochemistry where the A and B rings are fused in a trans configuration (5α-pregnane).

Sourcing or synthesizing an appropriate steroid with the allopregnane or a related convertible skeleton.

Executing specific chemical transformations to introduce the C-5(6) and C-16(17) double bonds.

This approach leverages the readily available and stereochemically complex scaffold provided by nature, making it more efficient than constructing the entire four-ring system from scratch. journals.co.za

Precursor Identification and Sourcing

The economic viability of producing steroidal compounds like this compound hinges on the availability of suitable precursors. researchgate.net Both natural steroidal sapogenins and cholesterol serve as the foundational starting materials for most semi-synthetic routes.

The most prominent precursor for the industrial production of pregnadiene derivatives is Diosgenin (B1670711) . tandfonline.com This steroidal sapogenin, extracted in large quantities from yams of the Dioscorea genus, is the starting point for the famous Marker degradation process. tandfonline.comresearchgate.net This sequence of reactions efficiently converts diosgenin into 16-Dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) , a crucial intermediate that already contains both the C-16 double bond and a C-5 double bond. tandfonline.comresearchgate.net Although 16-DPA is technically a pregn-5-ene derivative (implying a different A/B ring junction stereochemistry), it can be chemically converted to the allopregnane (5α) series.

Cholesterol is the ultimate biochemical precursor to all steroid hormones in animals, including pregnenolone (B344588). nih.govwikipedia.org Through enzymatic side-chain cleavage, cholesterol is converted to pregnenolone, which can then be transformed into a vast array of other steroids. nih.gov Partial synthesis from cholesterol or its derivatives can provide the allopregnane skeleton required for the target molecule. drugfuture.comoup.com For instance, catalytic reduction of a 3β-hydroxy-5,6α-epoxy-steroid (derived from a Δ⁵-steroid like pregnenolone) can yield a 3β,5α-dihydroxy compound, establishing the necessary trans A/B ring fusion of the allopregnane series. oup.com

While the semi-synthesis of steroids from natural precursors is dominant, de novo or total synthesis offers a pathway to steroids from simple, non-steroidal chemical building blocks. researchgate.net This approach is particularly valuable for creating steroids with unnatural skeletons or stereochemistry. journals.co.za

Steroidal Starting Materials

Multi-Step Organic Reactions for Dienone Formation

With a suitable allopregnane precursor in hand, the key challenge becomes the regioselective introduction of the two double bonds.

Introducing a C-5 double bond into a saturated 5α-steroid core is a non-trivial transformation. Standard methods often rely on elimination reactions from a precursor that is functionalized at an adjacent position. A common strategy involves the introduction of a leaving group at C-6. For instance, a 3β-hydroxy-5α-steroid can be converted into a 3β-hydroxy-6-oxo derivative. scielo.brresearchgate.net This 6-keto functionality can then be used to direct subsequent elimination reactions to form the desired Δ⁵-olefin.

Another classical approach involves the free-radical bromination of the steroid backbone, followed by dehydrobromination to generate the alkene. The regioselectivity of such reactions can be difficult to control, but methods have been developed to favor the formation of the Δ⁵ double bond. Enzymatic methods also exist; for example, 3-ketosteroid-Δ⁴-(5α)-dehydrogenases are enzymes that introduce a double bond between C4 and C5 in 3-keto-5α-steroids, demonstrating the biochemical feasibility of dehydrogenating this region of the steroid A-ring. nih.gov

The formation of the 16,17-double bond is a well-established process in steroid synthesis, largely thanks to the Marker degradation. tandfonline.com This sequence, when applied to diosgenin, involves three main steps:

Acetolysis : Heating diosgenin with acetic anhydride (B1165640) opens the spiroketal F-ring to form pseudodiosgenin diacetate. tandfonline.comresearchgate.net

Oxidation : The resulting furostadienol derivative is oxidized, typically with chromic acid or newer, greener catalytic methods, to cleave the side chain, yielding a keto ester known as diosone. tandfonline.comresearchgate.net

Hydrolysis and Elimination : Treatment of the diosone intermediate with acid or base hydrolyzes the ester and triggers the elimination of the side chain remnant, forming the stable 16-en-20-one system. researchgate.net

Alternatively, starting from a 17-keto steroid, the C-16 double bond and the C-20 ketone can be introduced simultaneously. This can be achieved by reacting the 17-keto steroid with a metalated olefin, which leads to a 21-aldehyde intermediate that can be readily transformed into the 16-unsaturated pregnane (B1235032) structure.

Formation and Retention of the C-20 Ketone Group

The synthesis of this compound fundamentally relies on the construction of its precursor, 16-dehydropregnenolone acetate (16-DPA), a critical intermediate in the pharmaceutical industry. researchgate.nettandfonline.comlongdom.org The C-20 ketone group, a defining feature of the target molecule, is installed during the historic Marker degradation process, which converts steroidal sapogenins like diosgenin into valuable hormone precursors. wikipedia.orgwiley.com

The Marker degradation begins with the acetylation of the 3-hydroxy group of diosgenin and the acid-catalyzed opening of the spiroketal side chain using acetic anhydride at high temperatures. acs.orgyoutube.com This step yields a furostene derivative, specifically pseudodiosgenin diacetate. tandfonline.comacs.org The crucial C-20 ketone is then formed in the subsequent step through oxidative cleavage of the Δ²⁰(²²) double bond of this intermediate. acs.org

Historically, strong oxidizing agents such as chromic acid (CrO₃) were employed for this transformation. wikipedia.orgarkat-usa.org The oxidation meticulously cleaves the enol ether functionality in the side chain, leading to the formation of the acetyl side chain, which constitutes the C-20 ketone and the C-21 methyl group. wikipedia.orgyoutube.com This ketone group is robust and is retained throughout the subsequent reaction steps, including the final elimination and dehydrogenation stages, due to its inherent stability.

Oxidative Cleavage: The furostene side chain is oxidized to form a keto-ester intermediate (diosone). tandfonline.comacs.org

Hydrolysis and Elimination: The intermediate is then subjected to hydrolysis and elimination, typically by refluxing in acetic acid, which removes the side-chain remnant and generates the Δ¹⁶ double bond conjugated to the newly formed C-20 ketone. wikipedia.orgacs.orgarkat-usa.org

Key Reaction Steps and Conditions

The conversion of the 16-DPA intermediate into this compound involves specific reactions to modify the A-ring of the steroid nucleus.

Dehydrogenation Reactions

A primary dehydrogenation step is the oxidation of the 3β-hydroxy group to the C-3 ketone. A classic and highly selective method for this transformation in steroid chemistry is the Oppenauer oxidation. wikipedia.org This reaction utilizes a catalyst, typically aluminum isopropoxide, in the presence of a ketone solvent like acetone (B3395972), which also acts as the hydrogen acceptor. wikipedia.organnamalaiuniversity.ac.in The Oppenauer oxidation is highly selective for secondary alcohols and generally does not affect other sensitive functional groups or carbon-carbon double bonds under controlled conditions. wikipedia.organnamalaiuniversity.ac.in

For the conversion of pregnenolone derivatives to their 3-keto counterparts while preserving the Δ⁵ double bond, other methods like oxidation with chromium trioxide in aqueous sulfuric acid and acetone (Jones oxidation) can also be employed, often requiring short reaction times to prevent side reactions. google.com In some synthetic schemes, dehydrogenation is also used to introduce further unsaturation, for instance at the C-1 or C-6 positions, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can be catalyzed by acids to achieve high regioselectivity. nih.gov

Elimination Reactions

Elimination reactions are critical for establishing the Δ¹⁶ double bond. As part of the Marker degradation, the final step involves the elimination of the C-16 ester side group from the diosone intermediate. wikipedia.orgarkat-usa.org This is typically achieved by heating under acidic conditions, such as refluxing in acetic acid, which facilitates the elimination to yield the stable, conjugated α,β-unsaturated ketone system of the pregna-16-ene-20-one structure. acs.orgarkat-usa.org

Regioselective and Stereoselective Syntheses

The synthesis of this compound is characterized by high levels of regio- and stereoselectivity, largely inherited from the rigid, well-defined stereochemistry of the starting steroidal sapogenin.

Stereoselectivity: The numerous chiral centers of the steroid nucleus are retained from the natural starting material. The formation of the "allo" (5α) configuration at the A/B ring junction is typically achieved through stereoselective hydrogenation of the Δ⁵ double bond of an intermediate like 16-DPA. wikipedia.org

Regioselectivity: The Oppenauer oxidation demonstrates regioselectivity by preferentially oxidizing the C-3 secondary alcohol. wikipedia.org When applied to Δ⁵-3β-hydroxy steroids, the reaction can be controlled. While it often leads to the migration of the double bond from the Δ⁵ to the Δ⁴ position to form a conjugated enone, specific conditions can be used to prevent this migration. wikipedia.orgwikipedia.org The formation of the Δ¹⁶ double bond is also a regioselective elimination process, favored by the formation of a conjugated system with the C-20 ketone.

Optimization of Synthetic Pathways

Significant research has focused on improving the efficiency and environmental footprint of the synthesis of 16-DPA, the key precursor.

Yield Enhancement Strategies

The initial Marker degradation suffered from low yields (33-40%) and harsh conditions, such as high temperatures and pressures. longdom.org Modern strategies have led to substantial improvements:

Catalyst and Solvent Modification: The use of Lewis acids like aluminum chloride (AlCl₃) in combination with acetic anhydride (used as both reagent and solvent) allows the initial acetolysis step to proceed under milder conditions, improving yields. researchgate.nettandfonline.com Other catalysts, including pyridinium (B92312) hydrochloride and p-toluenesulphonic acid, have been shown to increase the yield of the key furostenol intermediate to between 70% and 84%. longdom.org

Process Intensification: The application of ultrasound irradiation (35 KHz) during the oxidation step has been reported to enhance reaction efficiency. longdom.org

These optimization strategies primarily target the synthesis of the 16-DPA intermediate, as its efficient production is crucial for the economic viability of synthesizing this compound and other related steroid-based pharmaceuticals.

Table 1: Key Reagents in the Synthesis of this compound and Precursors

Reaction StepReagentPurposeReference
Acetolysis/IsomerizationAcetic Anhydride (Ac₂O)Opens spiroketal and acetylates hydroxyl groups wikipedia.orgacs.org
Oxidative CleavageChromic Acid (CrO₃)Forms the C-20 ketone from the furostene intermediate wikipedia.orgarkat-usa.org
EliminationAcetic Acid (HOAc), heatForms the Δ¹⁶ double bond acs.orgarkat-usa.org
Dehydrogenation (Oxidation)Aluminum Isopropoxide / Acetone (Oppenauer)Oxidizes the 3β-hydroxy group to a 3-keto group wikipedia.organnamalaiuniversity.ac.in
Yield EnhancementAluminum Chloride (AlCl₃)Catalyzes acetolysis under milder conditions researchgate.nettandfonline.com

Purity and Scalability Considerations

The industrial production of this compound derivatives often starts from naturally occurring steroidal sapogenins, such as diosgenin from yams or solasodine (B1681914) from certain plants. wikipedia.orgarkat-usa.org A classical and widely used route is the Marker degradation, which converts these raw materials into the desired pregnane skeleton. google.com

Key considerations regarding purity in these synthetic pathways include the formation of isomeric byproducts and the removal of residual reagents. For instance, the introduction of the C16-C17 double bond can sometimes lead to the formation of other unsaturated isomers, which can be difficult to separate. The reaction conditions, such as temperature, pressure, and catalysts, must be precisely controlled to maximize the yield of the desired product and minimize side reactions. The use of strong oxidizing agents, like chromium(VI) oxide in some degradation steps, requires thorough purification to remove toxic chromium residues. nih.gov

Scalability from laboratory benchtop to industrial production introduces further complexities. Methods that are feasible on a small scale, such as purification by column chromatography, are often economically and logistically impractical for large-scale manufacturing. nih.gov Therefore, scalable syntheses prioritize processes that allow for purification via methods like crystallization. google.comgoogle.com Solvents and reagents must be chosen not only for their chemical efficacy but also for their cost, safety, and environmental impact on a large scale. For example, patents describe processes optimized for industrial application, focusing on high-yield crystallization and the use of recoverable solvents to ensure commercial viability. google.comgoogle.com

The following table summarizes key aspects of a common synthetic approach and the associated purity and scalability issues.

Parameter Description Purity & Scalability Implications References
Starting Material Diosgenin or other steroidal sapogenins.Availability and cost can vary. Impurities from the natural source must be removed. himpharm.com, arkat-usa.org
Key Transformation Marker Degradation (Acetolysis and Oxidation).Can produce byproducts; requires careful control of reaction conditions to ensure high yield and purity. Use of hazardous reagents like chromium trioxide poses safety and disposal challenges at scale. google.com, nih.gov
Purification Strategy Primarily crystallization for large-scale production.Avoids costly and time-consuming chromatography. Solvent choice is critical for obtaining high purity and yield. google.com, google.com
Byproduct Formation Formation of isomeric dienes or incompletely reacted intermediates.Can complicate purification and reduce overall yield. Requires robust analytical methods for detection and control. sciencegate.app

Isolation and Purification Techniques for Synthetic this compound

The isolation and purification of this compound are critical steps to ensure the final product meets the stringent purity requirements for its use as a pharmaceutical intermediate. A variety of techniques are employed, ranging from traditional laboratory methods to large-scale industrial processes.

Crystallization: This is the most common and economically viable method for purifying the compound on an industrial scale. The crude product, after synthesis and initial workup, is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, methanol (B129727), hexane, or cyclohexane) and allowed to cool, causing the desired compound to crystallize while impurities remain in the mother liquor. google.com Multiple recrystallizations may be necessary to achieve the desired purity. Patents often detail specific solvent systems and temperature profiles to maximize recovery and purity, with final product purities reported to be above 96%. google.com

Column Chromatography: For laboratory-scale synthesis or for the isolation of very pure standards, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase used to separate the target compound from byproducts based on polarity. nih.gov

Argentation Chromatography: A specialized and powerful technique for separating compounds based on the number and geometry of their double bonds is argentation chromatography. nih.govnih.gov This method uses a stationary phase, typically silica gel, impregnated with silver nitrate (B79036) (AgNO₃). The silver ions form reversible π-complexes with the double bonds in the steroid molecules; the strength of this interaction depends on the accessibility of the double bonds. osti.gov This allows for the fine separation of diene isomers that may be inseparable by conventional chromatography. nih.govresearchgate.net

Analytical Purity Assessment: The purity of the isolated this compound is rigorously assessed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), are primary methods for quantifying the compound and its impurities. nih.govresearchgate.net These methods provide high resolution and sensitivity, allowing for the detection of even trace amounts of contaminants. ijper.orgnih.gov Two-dimensional HPLC (2D-HPLC) can be employed for complex mixtures to achieve superior purification and analysis of specific steroid metabolites. wada-ama.org

The table below compares the primary purification techniques used for this compound and related steroids.

Technique Principle of Separation Scale of Application Advantages References
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Industrial / Large-ScaleCost-effective, simple, high throughput. google.com, google.com
Silica Gel Chromatography Adsorption based on polarity.Laboratory / Small-ScaleHigh resolving power for a wide range of compounds. nih.gov, epo.org
Argentation Chromatography Reversible π-complexation between C=C bonds and silver ions.Laboratory / Small-ScaleExcellent for separating unsaturated isomers. nih.gov, nih.gov, osti.gov
Preparative HPLC Partitioning between a mobile phase and a stationary phase (e.g., C18 reversed-phase).Laboratory to Medium-ScaleHigh purity separation, suitable for isolating epimers and closely related compounds. google.com

Stereochemical Control and Analysis in Synthesis of Allopregna 5,16 Diene 20 One

Importance of Stereochemistry in Steroid Synthesis

The biological function of steroids is intricately linked to their three-dimensional shape, which dictates how they interact with specific protein receptors. Even minor variations in the spatial arrangement of atoms can dramatically alter or eliminate the biological activity of a steroid. numberanalytics.com Steroids possess multiple chiral centers, leading to the possibility of numerous stereoisomers, yet typically only one of these isomers is naturally occurring and biologically active. numberanalytics.com

The steroid nucleus, a rigid structure of four fused rings, provides a specific scaffold upon which functional groups are positioned in precise orientations. numberanalytics.com This defined geometry is crucial for the lock-and-key mechanism of receptor binding. For instance, the relative orientation of substituents, designated as α (projecting below the plane of the ring system) or β (projecting above the plane), significantly impacts how a steroid fits into the binding pocket of its target receptor. iupac.org Therefore, the primary goal of steroid synthesis is not just to assemble the correct atoms in the right order but to do so with precise stereochemical control. acs.orgcdnsciencepub.com

Stereocontrol Strategies for Chiral Centers

The synthesis of Allopregna-5,16-diene-20-one requires careful control over its multiple chiral centers. Organic chemists employ various strategies to achieve the desired stereochemistry.

One common approach is substrate-controlled synthesis , where the existing stereochemistry of a starting material directs the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone to a hydroxyl group can be influenced by the steric hindrance of nearby substituents, favoring the approach of the reducing agent from the less hindered face of the molecule.

Another powerful strategy is the use of chiral auxiliaries or catalysts . Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Chiral catalysts, on the other hand, are chiral molecules that can accelerate a reaction and influence its stereochemical outcome without being consumed in the process. Asymmetric hydrogenation reactions using chiral catalysts, for instance, are employed to create specific stereocenters with high selectivity. numberanalytics.com

Intramolecular reactions , such as cyclizations, are also pivotal in establishing stereocenters. The transition state of these reactions is often highly ordered, leading to a predictable stereochemical outcome. For instance, the formation of the steroid ring system itself often proceeds with a high degree of stereocontrol. cdnsciencepub.com

Specific to intermediates like this compound, the introduction of the double bond at the 16-position can be a key step where stereocontrol is critical for subsequent transformations. The stereochemistry of the A/B ring junction (allo, meaning 5α) is another crucial feature that must be established early in the synthesis or controlled through stereoselective reactions.

Stereochemical Purity Assessment

Ensuring the stereochemical purity of this compound is a critical aspect of quality control. Several analytical techniques are employed to determine the ratio of different stereoisomers in a sample.

Analytical TechniquePrincipleApplication in Steroid Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and stereochemistry based on the magnetic properties of atomic nuclei. numberanalytics.com1H and 13C NMR are powerful tools for determining the relative stereochemistry of chiral centers in steroids. The chemical shifts and coupling constants of protons are highly sensitive to their spatial environment. 2D NMR techniques, such as NOESY, can establish through-space proximity of atoms, confirming stereochemical assignments. nih.gov
X-ray Crystallography Determines the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. bioscientifica.comProvides unambiguous determination of the absolute and relative stereochemistry of a crystalline steroid. nih.gov It is considered a definitive method for structural elucidation. bioscientifica.com
Chromatographic Methods (GC, LC) Separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Chiral chromatography, using a chiral stationary phase, can separate enantiomers and diastereomers. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are widely used for the analysis of steroid isomers. nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. While not inherently a stereochemical technique, it can be used in conjunction with other methods.When coupled with chromatography (GC-MS, LC-MS), it allows for the identification and quantification of different stereoisomers. Ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that can separate steroid isomers based on their shape and size. nih.govresearchgate.net
Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule.The magnitude and direction of optical rotation can be used to assess the enantiomeric purity of a sample, though it is generally less informative for complex diastereomeric mixtures. numberanalytics.com

Impact of Stereochemistry on Subsequent Derivatization

The stereochemistry of this compound has a profound impact on its reactivity and the stereochemical outcome of subsequent derivatization reactions. This molecule often serves as a precursor for the synthesis of more complex steroids, and its well-defined stereocenters are crucial for directing the formation of new stereocenters.

Similarly, reactions at the C-16 double bond, such as epoxidation or hydrogenation, will be influenced by the stereochemistry of the D-ring. The existing stereocenters create a chiral environment that can favor the formation of one diastereomer over another. For instance, the Michael addition to pregn-16-en-20-one derivatives is a key reaction step where the stereochemistry of the starting material influences the formation of the new side chain. nih.gov

The derivatization of steroids often involves the introduction of new functional groups, and the stereochemistry of the starting material can significantly influence the success and selectivity of these reactions. clemson.eduresearchgate.netresearchgate.net For example, the enzymatic or chemical modification of a steroid is often highly specific to a particular stereoisomer. nih.govmdpi.com

Spectroscopic and Analytical Characterization of Allopregna 5,16 Diene 20 One

Advanced Spectroscopic Techniques for Structural Elucidation

The combination of various spectroscopic methods provides a complete picture of the molecular architecture of Allopregna-5,16-diene-20-one, from its carbon-hydrogen framework to its specific functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for its steroidal core and side chain. Key expected resonances include those for the angular methyl groups (C-18 and C-19), the acetyl methyl group (C-21), and the olefinic protons at C-6 and C-16. For comparison, the ¹H NMR data for the related compound 3β-(p-methoxybenzoyloxy)pregna-4,16-diene-6,20-dione shows the C-18, C-19, and C-21 methyl protons at approximately 0.93, 1.07, and 2.27 ppm, respectively. The olefinic proton at C-16 appears as a triplet at around 6.73 ppm. nih.gov For 3β-acetoxy-pregna-5,7-dien-20-one, the vinylic protons at C-6 and C-7 are observed as multiplets between 5.45 and 5.58 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. Based on data from related pregnane (B1235032) derivatives, the key resonances for this compound can be predicted. The carbonyl carbon of the acetyl group (C-20) is expected to resonate around 196-199 ppm. The olefinic carbons C-5 and C-6 would appear in the region of 120-140 ppm, while the C-16 and C-17 olefinic carbons are predicted to be around 144 ppm and 155 ppm, respectively. nih.govjournals.co.za The methyl carbons (C-18, C-19, and C-21) are expected at approximately 16, 19, and 27 ppm, respectively. nih.gov A detailed analysis of 3α-hydroxypregna-5,16-dien-20-one has provided robust assignments for the C and D rings, which are directly applicable to the target molecule. journals.co.za

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals. For instance, in the analysis of related pregnane steroids, COSY experiments have been used to establish proton-proton connectivities, while HMBC has been instrumental in assigning quaternary carbons by correlating them with nearby protons. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Data extrapolated from related pregnane derivatives. nih.govjournals.co.za

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-130-40
C-220-30
C-325-35
C-430-40
C-5140-145
C-6120-125
C-730-40
C-830-35
C-945-55
C-1035-40
C-1120-25
C-1235-45
C-1340-45
C-1445-55
C-1520-30
C-16143-145
C-17154-156
C-1815-17
C-1919-21
C-20196-199
C-2127-29

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₂₁H₂₈O), the expected exact mass can be calculated and compared with the experimental value to confirm its composition. For the related 3β-hydroxy-5α-pregna-1,20-dien-3-one, HRESIMS showed an [M+Na]⁺ ion at m/z 337.25027, which corresponds to the formula C₂₂H₃₄ONa. nih.gov

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of the closely related 16-Dehydropregnenolone (B108158) (Pregna-5,16-dien-20-one, 3-hydroxy-, (3β)-) is available in the NIST database and shows a molecular ion peak (M⁺) at m/z 314, corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information, particularly about the steroid core and side chain.

LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and for the confirmation of the identity of a target compound. LC-MS/MS, involving further fragmentation of selected ions, can provide even more detailed structural information and is widely used for the analysis of steroids in various matrices. acs.orgresearchgate.net For this compound, LC-MS would be the method of choice for its identification and quantification in complex samples.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the carbon-carbon double bonds.

Table 2: Expected Infrared Absorption Bands for this compound Data based on general values for similar functional groups and data from related compounds. nih.gov

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (α,β-unsaturated ketone)1660-1690
C=C (alkene stretch)1600-1680
C-H (sp² stretch)3010-3100
C-H (sp³ stretch)2850-2960

For comparison, various 3β-acyloxy-pregna-4,16-diene-6,20-diones exhibit a strong C=O stretching vibration around 1688-1689 cm⁻¹. nih.gov

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. This compound contains a dienone chromophore, which is expected to have a characteristic absorption maximum (λ_max) in the UV region. The position of this maximum is influenced by the substitution pattern of the dienone system. According to Woodward-Fieser rules for enones, the base value for a six-membered cyclic α,β-unsaturated ketone is 215 nm. davuniversity.org The presence of an additional conjugated double bond will shift this absorption to a longer wavelength. For dienones, the λ_max can be predicted based on the specific arrangement of the double bonds and substituents. Cross-conjugated dienones, for example, have different absorption characteristics compared to linearly conjugated dienones. acs.org It is anticipated that this compound will exhibit a λ_max in the range of 230-280 nm.

Infrared (IR) Spectroscopy

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its accurate quantification.

HPLC is the most widely used chromatographic technique for the analysis of steroids due to its high resolution, sensitivity, and versatility.

Method Parameters: A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. waocp.orgmdpi.com The detection is typically performed using a UV detector set at the λ_max of the dienone chromophore. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification.

Purity Assessment: By analyzing a sample of this compound with a validated HPLC method, any impurities will appear as separate peaks. The area percentage of the main peak relative to the total area of all peaks gives an estimate of the purity of the compound. For regulatory purposes, a well-characterized reference standard is required for accurate purity determination and quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For steroids like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), provides critical information on purity, and molecular weight, and can aid in structural elucidation through fragmentation analysis. mdpi.com Due to the high molecular weight of steroids, GC analysis requires high temperatures, typically above 200°C, to ensure proper volatilization of the analyte. mdpi.com

The separation is achieved based on the compound's differential partitioning between a gaseous mobile phase (usually an inert gas like helium or hydrogen) and a liquid or polymer stationary phase coated on the inside of a capillary column. mdpi.com The choice of stationary phase is critical, with a range of polar and non-polar options available to optimize the separation of various steroid isomers. acs.org For a relatively non-polar steroid like this compound, a non-polar or mid-polar stationary phase is often suitable. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions.

Table 1: Illustrative Gas Chromatography (GC) Parameters

ParameterTypical Value/ConditionPurpose
Column Type Capillary Column (e.g., 30m x 0.25mm)Provides high-resolution separation of analytes.
Stationary Phase 5% Phenyl Polysiloxane (or similar)A mid-polarity phase suitable for steroid analysis.
Carrier Gas HeliumInert mobile phase to carry the analyte through the column.
Inlet Temperature 250 - 300 °CEnsures rapid and complete volatilization of the sample.
Oven Program Temperature ramp (e.g., 150°C to 300°C)Allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides mass and structural data.
Expected Result A distinct peak at a specific retention time corresponding to the compound's volatility and interaction with the stationary phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential and rapid technique for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for larger-scale column chromatography. bioline.org.br The principle involves spotting the compound onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass or aluminum plate (the stationary phase). silicycle.com A solvent or solvent mixture (the mobile phase) is then allowed to move up the plate via capillary action. silicycle.com

Separation occurs as different components in the sample mixture travel up the plate at different rates, based on their polarity and affinity for the stationary and mobile phases. silicycle.com For a non-polar steroid like this compound, a non-polar mobile phase is typically used. researchgate.net The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic.

Table 2: Representative Thin-Layer Chromatography (TLC) Conditions

ParameterTypical ConditionRationale
Stationary Phase Silica Gel 60 F254A polar adsorbent standard for the separation of a wide range of organic compounds.
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 8:2 or 7:3 v/v)A common non-polar to moderately polar solvent system suitable for separating non-polar steroids. researchgate.net
Visualization UV Light (254 nm) / Potassium Permanganate (KMnO₄) StainUV light detects UV-active compounds; KMnO₄ stain reacts with double bonds and ketone groups, appearing as a colored spot. nih.gov
Expected Result A single, well-defined spot with a characteristic Rƒ value, indicating the purity of the sample under these conditions.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry. researchgate.net For complex molecules like steroids, where multiple stereocenters exist, X-ray analysis is invaluable. jst.go.jp

Table 3: Crystallographic Data Parameters (Hypothetical)

ParameterData ObtainedSignificance
Crystal System e.g., Orthorhombic, MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁2₁2₁Defines the specific symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the smallest repeating unit of the crystal lattice.
Volume (ų) Volume of the unit cellDerived from the unit cell dimensions.
Z Number of molecules per unit cellIndicates how many molecules pack into the unit cell.
Calculated Density (g/cm³) Theoretical density of the crystalCalculated from the molecular weight and unit cell volume.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and sometimes nitrogen or sulfur) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₂₁H₂₈O. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Table 4: Elemental Analysis Data for this compound (C₂₁H₂₈O)

ElementTheoretical Mass %Experimental Mass %
Carbon (C) 85.08%(To be determined experimentally)
Hydrogen (H) 9.52%(To be determined experimentally)
Oxygen (O) 5.40%(Typically determined by difference)

Allopregna 5,16 Diene 20 One As a Synthetic Intermediate

Precursor for the Synthesis of Novel Steroid Derivatives

The strategic importance of allopregna-5,16-diene-20-one lies in its capacity to serve as a starting point for a wide array of structurally diverse steroids. The reactive centers within the molecule—the conjugated double bonds at C-5 and C-16, and the ketone at C-20—are prime targets for chemical manipulation.

Functionalization of the Dienone System

The α,β-unsaturated ketone system, specifically the double bond at C-16 adjacent to the C-20 ketone, is a highly reactive site for nucleophilic conjugate addition, also known as the Michael addition. Current time information in Bangalore, IN.byjus.com This reaction is a cornerstone for introducing a variety of side chains at the C-16 position. For instance, research aimed at developing new neuroactive steroid analogs has utilized the Michael addition to attach polar side chains to pregn-16-en-20-one derivatives. Current time information in Bangalore, IN. In these syntheses, nucleophiles like diethyl malonate or hydroxy compounds are added to the C-16 position, creating a new carbon-carbon or carbon-oxygen bond, respectively. Current time information in Bangalore, IN. This functionalization is crucial for altering properties such as solubility and bioavailability, which are key factors in drug design. Current time information in Bangalore, IN.

The Δ5 double bond between carbons 5 and 6 is another critical site for functionalization. wikipedia.org This bond can be isomerized to the Δ4 position, a common transformation in steroid biosynthesis catalyzed by enzymes like 3-oxo-Δ5-steroid isomerase. wikipedia.orgnih.gov Chemically, this transformation can also be achieved under acidic or basic conditions. Furthermore, the Δ5 bond can undergo various addition reactions, such as hydrogenation to produce the saturated 5α-pregnane skeleton, or epoxidation to introduce an epoxide ring, which can then be opened to yield diol derivatives.

Modification of the C-20 Ketone

The ketone group at the C-20 position is readily modified using standard organic chemistry techniques. A common transformation is its reduction to a hydroxyl group, which can be accomplished stereospecifically using reducing agents like sodium borohydride (B1222165) (NaBH₄). This creates a new chiral center at C-20, yielding 20α- or 20β-hydroxy derivatives. These resulting alcohols can be further derivatized, for example, through esterification to produce acetate (B1210297) or propionate (B1217596) esters, or etherification to introduce other functional moieties. Such modifications significantly alter the steroid's polarity and its ability to interact with biological targets.

Transformations at the Steroid Nucleus

Beyond the dienone system, the steroid nucleus of this compound offers other positions for chemical transformation. While the core structure is relatively stable, specific reagents can introduce functional groups at various sites. For example, chemoenzymatic strategies have been developed to introduce hydroxyl groups at the C-14 position of steroid skeletons. biorxiv.org Although not demonstrated directly on this compound, these methods highlight the potential for functionalizing electronically unactivated positions of the steroid core. Such modifications can lead to the synthesis of complex natural products like cardenolides and their analogs. biorxiv.org Additionally, halogenated pregnane (B1235032) derivatives have been isolated from marine organisms, suggesting that halogenation of the steroid nucleus is a feasible, albeit rare, transformation that can produce unique structures. si.edu

Role in the Elaboration of Pregnane-Based Scaffolds

The pregnane skeleton is the foundational structure for a vast class of biologically active steroids, including progesterone (B1679170) and allopregnanolone (B1667786). nih.gov this compound serves as a versatile platform for building upon this essential scaffold. Its utility is in providing a core structure that can be systematically elaborated to generate libraries of new compounds. These libraries are invaluable for structure-activity relationship (SAR) studies, where researchers aim to understand how specific structural features of a molecule relate to its biological activity.

By modifying the side chains and functional groups attached to the pregnane core derived from this intermediate, scientists can fine-tune the pharmacological properties of the resulting molecules. This approach has been used to develop synthetic analogs of neurosteroids like allopregnanolone, with the goal of improving their therapeutic potential by overcoming issues such as low bioavailability. nih.gov The pregnane X receptor (PXR), a key regulator of drug and steroid metabolism, is a major target for such synthetic analogs, influencing a wide range of cellular processes. mdpi.compnas.org

Preparation of Deuterated or Labeled Analogs for Research Purposes

For in-depth biological research, particularly in metabolic studies and as internal standards for quantitative assays, isotopically labeled versions of steroids are indispensable. arkat-usa.orgmdpi.com this compound can be used to prepare such labeled analogs.

Deuterium (B1214612) Labeling: Deuterium (²H) can be introduced at various positions. For example, reduction of the C-20 ketone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would yield a C-20 deuterated alcohol. nih.gov More complex, multi-step syntheses can introduce deuterium at metabolically stable positions, such as on the steroid nucleus itself. nih.govrsc.org For instance, methods have been developed for the synthesis of pregnenolone (B344588) derivatives deuterated at the C-19 methyl group. nih.gov Another approach involves the reductive deuteration of oximes, which can be applied to synthesize α-deuterated primary amines on the steroid scaffold. acs.org

Tritium (B154650) and Carbon-14 (B1195169) Labeling: For radioimmunoassays and metabolic fate studies, tritium (³H) or carbon-14 (¹⁴C) labels are often used. mdpi.com Tritium can be introduced by catalytic reduction of a double bond with tritium gas (³H₂), a method used for various steroids. rsc.org Heterogeneous catalytic isotopic exchange with gaseous tritium is another effective method. nih.gov Carbon-14 can be incorporated into the steroid skeleton through multi-step synthetic sequences, often involving the use of a small, labeled building block like [¹⁴C]ethylene oxide or by employing reactions like the Horner-Wadsworth-Emmons olefination with a ¹⁴C-labeled phosphonate. researchgate.netpressbooks.pubacs.org

These labeled analogs are crucial for tracking the distribution, metabolism, and excretion (ADME) of new steroid derivatives and for understanding their mechanisms of action at a molecular level.

Chemical Reactivity and Transformation Mechanisms

Crystal Data for 3β-acetoxy-pregna-5,16-dien-20-one
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Parameters a = 6.031 Å, b = 12.481 Å, c = 27.162 Å
Ring A Conformation Chair
Ring B Conformation Half-chair
Ring C Conformation Chair
Ring D Conformation Envelope
Data sourced from a crystallographic study of 3β-acetoxy-pregna-5,16-dien-20-one. nih.gov

The mechanism of the Michael addition at the C16-position is a prime example of its reactivity. byjus.com The reaction proceeds via the formation of a nucleophile (a Michael donor) which then attacks the electrophilic β-carbon (C-16) of the α,β-unsaturated ketone system. wikipedia.orgmasterorganicchemistry.com This conjugate addition leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-addition product. libretexts.orglibretexts.org This mechanism is highly effective for forming new carbon-carbon bonds under mild conditions. byjus.com

Summary of Synthetic Transformations
Reaction Site Transformation Purpose
C16-C17 Double BondMichael AdditionIntroduction of side chains
C-20 KetoneReduction (e.g., with NaBH₄)Formation of C-20 alcohol derivatives
C-5 Double BondIsomerization / HydrogenationModification of A/B ring structure
Various PositionsIsotopic Labeling (²H, ³H, ¹⁴C)Use in metabolic and analytical studies

The isomerization of the Δ5 double bond to a Δ4 double bond is another key transformation. This reaction, often catalyzed by isomerase enzymes in biological systems, proceeds through the abstraction of a proton from C-4 to form an enolate intermediate, followed by reprotonation at C-6. wikipedia.org This effectively shifts the position of the double bond to be in conjugation with a ketone at C-3 (if present), resulting in a more thermodynamically stable α,β-unsaturated system.

Hydrogenation Studies (e.g., Selective Reduction of Double Bonds)

The selective hydrogenation of the double bonds in the this compound skeleton is a critical transformation for accessing various saturated and partially saturated steroid backbones. wikipedia.org Catalytic hydrogenation is a common method employed to reduce or saturate organic compounds, typically using catalysts like palladium, platinum, or nickel. wikipedia.org The process involves the addition of hydrogen atoms across double or triple bonds. wikipedia.org

In the context of steroidal dienes, the challenge often lies in achieving selectivity. The two double bonds in this compound (Δ⁵ and Δ¹⁶) exhibit different reactivities due to their electronic and steric environments. The Δ¹⁶ bond is part of an α,β-unsaturated ketone system (an enone), which makes it susceptible to reduction under specific conditions. In contrast, the Δ⁵ bond is a more isolated olefin.

While specific studies detailing the selective hydrogenation of this compound are not extensively documented in the reviewed literature, principles from related steroidal systems can be applied. For Δ⁵-steroids, catalytic hydrogenation typically leads to the formation of the 5α-dihydro derivative, which corresponds to the allopregnane skeleton. The reduction of the Δ¹⁶ double bond, conjugated to the C20-ketone, can also be achieved, often leading to a mixture of 16α- and 16β-isomers depending on the catalyst and reaction conditions. Achieving selectivity between the two sites often requires careful selection of the catalyst, solvent, and reaction parameters. For instance, homogeneous catalysts like Wilkinson's catalyst may offer different selectivity compared to heterogeneous catalysts like palladium on carbon (Pd/C). wikipedia.org

Table 1: Potential Hydrogenation Products of this compound

Starting Material Reaction Potential Product(s) Bond(s) Reduced
This compound Selective Hydrogenation Allopregn-5-en-20-one C16-C17
This compound Selective Hydrogenation 5α-Pregn-16-en-20-one C5-C6

Michael Addition Reactions to Pregn-16-en-20-one Systems

The Δ¹⁶ double bond in the pregn-16-en-20-one system is an α,β-unsaturated ketone, making it an excellent Michael acceptor. wikipedia.org This reaction, also known as conjugate addition, involves the addition of a nucleophile to the β-carbon of the enone. wikipedia.orglibretexts.org It is a widely utilized carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org

Research has demonstrated the utility of Michael additions for modifying the D-ring of pregnane derivatives. A key example is the reaction of 20-oxopregna-5,16-dien-3β-yl acetate, a compound structurally analogous to this compound, with various nucleophiles. researchgate.net The conjugate addition of dimethyl malonate, for instance, has been successfully performed, leading to the introduction of a carboxymethyl group at the C16α position after subsequent chemical modifications. researchgate.net This approach is crucial for synthesizing "epalons," which are allopregnanolone analogues with modified side chains designed to improve properties like water solubility. researchgate.netnih.gov

The general applicability of this reaction allows for the introduction of a wide variety of substituents at the C16 position. nih.gov The choice of nucleophile dictates the nature of the introduced side chain, which can be linked via a carbon-carbon bond (e.g., using malonates) or a heteroatom (e.g., an oxygen atom from a hydroxy derivative). nih.gov These modifications are instrumental in creating novel neuroactive steroid analogues. nih.gov

Table 2: Examples of Michael Addition to Pregn-16-en-20-one Systems

Steroid Substrate (Analogue) Michael Donor (Nucleophile) Key Product Feature Reference
20-Oxopregna-5,16-dien-3β-yl acetate Dimethyl malonate 16α-Carboxymethyl side chain researchgate.net
Pregn-16-en-20-one derivative Diethyl malonate Methylene-linked side chain nih.gov
Pregn-16-en-20-one derivative Hydroxy derivative Oxygen-linked side chain nih.gov

Oxidation and Reduction Reactions

Beyond the hydrogenation of its double bonds, this compound can undergo various other oxidation and reduction reactions. The C20-ketone is a primary site for reduction, while the alkene functionalities and allylic positions offer sites for oxidation.

The reduction of the 20-oxo group in steroids can be achieved with high stereospecificity using chemical or microbiological methods, yielding either 20α- or 20β-hydroxy derivatives. acs.orgnih.gov For example, various strains of microorganisms and isolated enzymes like 20β-hydroxysteroid dehydrogenase are known to stereospecifically reduce the 20-carbonyl group. acs.org Chemical reducing agents like sodium borohydride or lithium aluminum hydride can also be used, though they may lack the high stereoselectivity of enzymatic methods and could potentially react with other functional groups if not used under controlled conditions.

Oxidation reactions can introduce new functionality. For instance, hydroxylation of pregn-16-en-20-ones has been studied, potentially leading to D-homo ring expansion products under certain conditions. rsc.org The allylic positions (C4, C7, C15) are also susceptible to oxidation, allowing for the introduction of hydroxyl or keto groups, which can serve as handles for further synthetic manipulations.

Cycloaddition Reactions

The conjugated diene system within the D-ring of this compound (or its isomers) makes it a potential substrate for cycloaddition reactions, most notably the Diels-Alder reaction. academie-sciences.fr This [4π + 2π] cycloaddition is a powerful tool for forming six-membered rings. academie-sciences.fr

Studies on related steroidal 14,16-dienes have explored their use in cycloaddition reactions to synthesize novel ring D-annulated steroids. uct.ac.zauct.ac.za Furthermore, steroidal dienes generated in situ from precursors like 17-iodo-androst-16-ene have been shown to undergo hetero-Diels-Alder reactions with dienophiles such as nitrosoaromatics. acs.org These reactions proceed with high regioselectivity to form dihydro-oxazine adducts, which can be further transformed. acs.org While direct cycloaddition studies on this compound were not found, the reactivity of similar steroidal dienes suggests its potential as a synthon for constructing complex, polycyclic steroidal analogues. acs.orgnih.gov

Strategic Importance in Steroid Drug Discovery and Development (Pre-clinical Chemical Synthesis Focus)

The this compound framework is of immense strategic importance in the preclinical synthesis of steroid-based pharmaceuticals. Its structural relative, 16-dehydropregnenolone (B108158) acetate (16-DPA), is a cornerstone intermediate in the industrial production of a vast majority of steroid drugs, including corticosteroids, sex hormones, and anabolic steroids. clockss.orglongdom.org The synthetic accessibility of 16-DPA from natural sources like diosgenin (B1670711) has made it a cost-effective starting point for complex drug molecules. clockss.orglongdom.org

The conjugated acetyl group in the D-ring of these intermediates provides a versatile handle for extensive molecular modifications. clockss.org This has enabled the synthesis of numerous clinically significant drugs. For example, the scaffold is a precursor for anti-cancer drugs like Abiraterone, which functions as a C17,20-lyase inhibitor for the treatment of prostate cancer. clockss.org It is also the foundation for synthesizing various 5α-reductase inhibitors, which are used to treat androgen-dependent conditions. nih.gov

In preclinical research, derivatives of this compound are synthesized to explore structure-activity relationships. By introducing different functional groups, such as triazole rings or various ester side chains, chemists can generate libraries of novel compounds. nih.gov These compounds are then screened for biological activities, including potential anticancer effects on various cell lines or inhibitory activity against enzymes like 5α-reductase. nih.govresearchgate.net The ability to readily modify the this compound core makes it an indispensable platform for the discovery and development of next-generation steroidal therapeutics.

Research Frontiers and Future Directions in Allopregna 5,16 Diene 20 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of Allopregna-5,16-diene-20-one and its derivatives often begins with the degradation of diosgenin (B1670711), a process that involves multiple chemical steps. benthamdirect.comresearchgate.net While effective, these routes can involve harsh reagents and complex purification procedures. The frontier in this area is the development of synthetic pathways that are not only higher in yield but also align with the principles of green chemistry.

A significant future direction is the expanded use of biocatalysis and chemoenzymatic strategies. Research has demonstrated that enzymes, particularly lipases, can catalyze stereoselective and regioselective reactions on pregnane (B1235032) skeletons under mild conditions. researchgate.net For instance, lipase-catalyzed transesterification has been used to selectively acylate hydroxyl groups on the steroid nucleus, yielding novel compounds that are difficult to prepare using conventional methods. researchgate.net This enzymatic approach reduces environmental impact and can significantly simplify synthetic routes by minimizing the need for protecting groups. researchgate.net Future research will likely focus on discovering and engineering novel enzymes with tailored specificities for the this compound scaffold and developing one-pot reactions that combine chemical and enzymatic steps to streamline the production of complex derivatives.

Table 1: Comparison of Synthetic Approaches for Pregnane Derivatives

ParameterTraditional Chemical SynthesisEmerging Biocatalytic/Chemoenzymatic Synthesis
Starting MaterialsOften derived from multi-step degradation of natural products (e.g., diosgenin). benthamdirect.comresearchgate.netCommercially available pregnenolone (B344588) or its derivatives. mdpi.com
Reaction ConditionsOften require harsh reagents (e.g., strong acids/bases, oxidants) and non-ambient temperatures. researchgate.netMild conditions (e.g., near-neutral pH, room temperature). researchgate.net
SelectivityCan be low, often requiring complex protecting group strategies.High regio- and stereoselectivity, reducing the need for protecting groups. researchgate.net
SustainabilityGenerates more chemical waste; may use toxic solvents and reagents.Reduced environmental impact, uses biodegradable catalysts (enzymes). researchgate.net
Key CatalystsLewis acids (e.g., BF3:Et2O), metal-based oxidants. benthamdirect.comImmobilized lipases (e.g., Candida antarctica lipase (B570770) B). researchgate.net

Exploration of Novel Derivatization Reactions and Selectivity

The functional versatility of this compound stems from its multiple reactive sites: the C3-hydroxyl group, the C20-ketone, and the C16-C17 double bond. Past research has successfully created a variety of derivatives, including oximes at the C-20 position, esters at the C-3 position, and epoxides at the C16-C17 olefin. researchgate.netmdpi.comresearchgate.net

The next research frontier involves moving beyond these established modifications to explore novel derivatization reactions that introduce entirely new functionalities and molecular geometries. A primary challenge is achieving high selectivity on a complex polycyclic structure. Future work will aim to:

Introduce Heterocyclic Moieties: While the synthesis of C-21 triazole and imidazole (B134444) derivatives has been reported, there is vast potential in exploring a wider range of heterocyclic systems to modulate biological activity.

Develop Site-Specific C-H Functionalization: Applying modern C-H activation/functionalization reactions to the steroid nucleus could enable direct modification of positions that are traditionally unreactive, opening up new avenues for analog design without lengthy synthetic sequences.

Controlled Glycosylation: The synthesis of pregnane glycosides has been accomplished, but controlling the anomeric stereochemistry and the position of attachment remains a challenge. benthamdirect.comresearchgate.net Developing more robust and selective glycosylation methods is crucial, as the sugar moiety can significantly impact the properties of the steroid. frontiersin.org

Selective Double Bond Migrations: Exploring catalytic methods to selectively isomerize the double bonds within the ring system could generate new structural isomers with unique biological profiles.

Table 2: Examples of Derivatization Reactions on the Pregnane Scaffold

Reaction SiteReaction TypeExample Reagents/ProductsReference
C-20 KetoneOximationHydroxylamine to form 20-oximes. mdpi.com
C-3 HydroxylEsterificationCinnamic acids or Ibuprofen to form 3-esters. benthamdirect.comtandfonline.com
C-16/C-17 Double BondEpoxidationmCPBA or H2O2/NaOH to form 16α,17α-epoxides. researchgate.netmdpi.com
C-20 OximeEsterificationNSAIDs like Naproxen to form oxime esters. benthamdirect.com
C-3 HydroxylGlycosylationGlucose penta-acetate with a Lewis acid catalyst. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms and Stereoselectivity

Computational chemistry is transitioning from a retrospective analytical tool to a prospective and predictive powerhouse in steroid chemistry. Studies on pregnane derivatives have already employed Density Functional Theory (DFT) to analyze ground-state geometries and molecular docking to probe interactions with biological targets. researchgate.nettandfonline.com

The future in this domain lies in the application of more sophisticated computational techniques to guide synthetic efforts before they are undertaken in the lab. Key research directions include:

Predictive Reaction Modeling: Using quantum mechanics (QM) and QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model entire reaction pathways. This can help predict the feasibility of a proposed reaction, identify potential byproducts, and, crucially, predict the stereochemical outcome of reactions on the complex 3D steroid scaffold.

Understanding Enzyme Catalysis: For the sustainable synthetic routes mentioned previously, molecular dynamics (MD) simulations can model the dynamic process of the this compound substrate entering, binding to, and reacting within an enzyme's active site. tandfonline.com This understanding can guide the rational design of mutant enzymes with enhanced activity or altered selectivity.

Virtual Screening for Reaction Discovery: Developing computational screens to test a large number of potential catalysts or reagents for a desired transformation on the this compound core, accelerating the discovery of new and efficient reactions.

Table 3: Application of Computational Methods in Pregnane Chemistry

Computational MethodApplicationResearch GoalReference
Density Functional Theory (DFT)Calculation of molecular geometry and spectroscopic properties.Structural confirmation and characterization. researchgate.net
Molecular DockingPredicting binding modes and affinities to protein targets.Identifying potential biological mechanisms of action. tandfonline.commdpi.com
Molecular Dynamics (MD)Simulating the dynamic behavior of the molecule and its complexes.Assessing binding stability and conformational changes over time. tandfonline.com
Pharmacophore ModelingGenerating a 3D model of essential features for biological activity.Guiding the design of new analogs with improved potency.

High-Throughput Synthesis and Screening for Novel Pregnane Analogs

The discovery of new bioactive pregnane analogs is often limited by the rate at which they can be synthesized and tested. The future of drug discovery and materials development in this area hinges on the integration of high-throughput synthesis (HTS) with high-content screening platforms.

Research has already established HTS assays, such as using H295R human adrenocortical carcinoma cells, to screen thousands of chemicals for their effects on steroidogenesis by quantifying multiple hormones simultaneously. nih.gov The next logical step is to couple these screening capabilities with combinatorial chemistry approaches specifically tailored for the this compound scaffold. This would involve developing a suite of robust, parallel reactions that can be used to generate large libraries of derivatives, where each analog has a unique combination of functional groups at various positions. These libraries can then be rapidly screened to identify hits with desired properties, such as specific enzyme inhibition or receptor modulation. acs.orgnih.gov This approach would dramatically accelerate the pace of discovery, allowing for the exploration of a much larger chemical space than is possible with traditional, one-by-one synthesis.

Applications in Materials Science and Chemical Sensing (If applicable and discovered in further research)

While the vast majority of research on this compound derivatives has focused on their biological and medicinal properties, the inherent characteristics of the steroid nucleus suggest potential, albeit currently unexplored, applications in materials science and chemical sensing. The rigid, polycyclic, and chiral structure of the pregnane core makes it an intriguing building block for creating highly ordered materials.

Future research could speculatively explore:

Liquid Crystals: The rigid and anisotropic shape of the steroid is a classic feature of molecules that form liquid crystalline phases. By attaching suitable functional groups, it may be possible to design novel liquid crystals with unique optical or electronic properties.

Molecular Scaffolding: The well-defined three-dimensional structure could be used as a scaffold to organize other molecules in a precise orientation for applications in catalysis or molecular electronics.

Chemical Sensors: The steroid could be functionalized and immobilized onto a transducer surface (e.g., a gold film or graphene oxide sheet) to act as a molecular recognition element in a biosensor. researchgate.net Its specific binding properties to certain proteins could be harnessed to detect the presence of those proteins in a sample.

These areas represent a true frontier, as there is little to no existing literature on such applications for this compound. Initial investigations would be highly exploratory, aiming to establish proof-of-concept for the use of this versatile steroidal platform beyond the realm of biology.

Q & A

Q. How can conflicting results in this compound’s thermodynamic stability studies be reconciled?

  • Methodological Answer: Compare differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data under identical experimental conditions (heating rate, atmosphere). Perform quantum mechanical calculations (e.g., DFT) to model conformational energy barriers. Publish raw thermograms and computational input files for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.